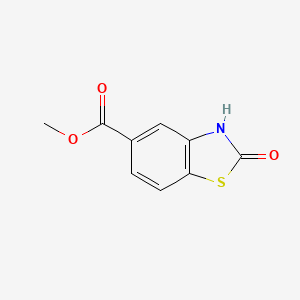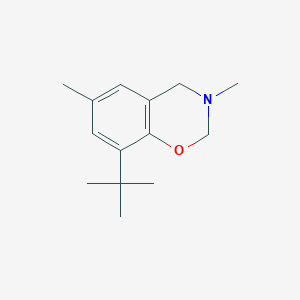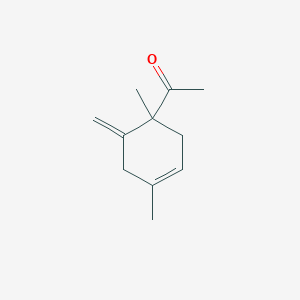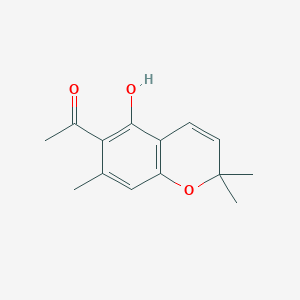
5-Ethoxy-2,2-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C9H20O2 It is a branched-chain alcohol with an ethoxy group attached to the second carbon of a 2,2-dimethylpentan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentan-1-ol can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 2,2-dimethylpentan-1-ol and ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
5-Ethoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Mécanisme D'action
The mechanism by which 5-Ethoxy-2,2-dimethylpentan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpentan-1-ol: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-1,2-diphenylethan-1-ol: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Ethoxy-2,2-dimethylpentan-1-ol is unique due to its combination of an ethoxy group and a branched-chain alcohol structure. This combination provides distinct reactivity and solubility characteristics, making it valuable in specific research and industrial applications.
Propriétés
| 90724-92-8 | |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
5-ethoxy-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-4-11-7-5-6-9(2,3)8-10/h10H,4-8H2,1-3H3 |
Clé InChI |
NJTWRRZNSCTKDC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)




